molecular formula C5H3FINO B6335938 3-Fluoro-4-iodopyridin-2(1H)-one CAS No. 1227580-21-3

3-Fluoro-4-iodopyridin-2(1H)-one

Cat. No.: B6335938
CAS No.: 1227580-21-3
M. Wt: 238.99 g/mol
InChI Key: RYXGWYJMOQNGCU-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of fluorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction conditions must be carefully controlled to avoid over-iodination or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 3-fluoropyridin-2(1H)-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 3-fluoro-4-substituted pyridin-2(1H)-ones.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include 3-fluoropyridin-2(1H)-one.

Scientific Research Applications

3-Fluoro-4-iodopyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-chloropyridin-2(1H)-one
  • 3-Fluoro-4-bromopyridin-2(1H)-one
  • 3-Fluoro-4-methylpyridin-2(1H)-one

Comparison

Compared to its analogs, 3-Fluoro-4-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent makes it more suitable for certain types of substitution reactions and can enhance its biological activity due to the heavy atom effect. Additionally, the fluorine atom contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-fluoro-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXGWYJMOQNGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Difluoro-4-iodopyridine (300 mg, 1.24 mmol) was suspended in acetic acid: water (2:1, 15 mL). The mixture was heated to reflux and stirred at this temperature overnight. Reaction was concentrated to dryness, and triturated in water (10 mL) for 30 min. The solid was collected via filtration, washed with water (2×10 mL), and pentane (2×20 mL) and dried under vacuum to afford the title compound as a white solid (354 mg, 71.4%). LC-MS m/z 342.0 (M+1). 1H NMR (400 MHz, METHANOL-d4) δ ppm 6.56-6.82 (m, 1H) 6.83-7.18 (m, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
71.4%

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